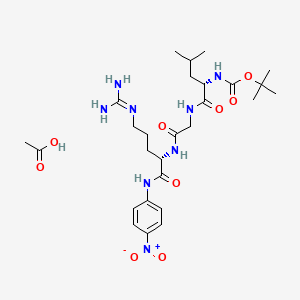

Boc-Leu-Gly-Arg-pNA.CH3CO2H

Description

Fundamental Principles of Chromogenic Enzyme Substrates in Protease Activity Quantification

Chromogenic substrates are synthetic compounds designed to mimic the natural substrates of enzymes. dcfinechemicals.com They consist of a specific peptide sequence recognized by the target protease, linked to a chromophore—a chemical group that, upon enzymatic cleavage, releases a colored product. dcfinechemicals.comhaemochrom.de This color change, which can be measured spectrophotometrically, is directly proportional to the rate of the enzymatic reaction. dcfinechemicals.com

The fundamental principle lies in the enzymatic hydrolysis of a peptide bond. Proteases are enzymes that specialize in cleaving these bonds within proteins and peptides. tandfonline.com A chromogenic substrate, such as one derivatized with p-nitroaniline (pNA), is initially colorless. rsc.org When a protease recognizes and cleaves the specific peptide sequence of the substrate, it liberates the pNA group. tandfonline.comrsc.org Free pNA has a distinct yellow color and a maximum absorbance at a specific wavelength, typically around 405 nm. haemochrom.detandfonline.com By monitoring the increase in absorbance at this wavelength over time, researchers can accurately determine the rate of the enzymatic reaction and, consequently, the activity of the protease. tandfonline.com

Overview of Peptide-p-Nitroanilide Derivatives as Spectrophotometric Probes

Peptide-p-nitroanilide (pNA) derivatives are a widely used class of chromogenic substrates for spectrophotometric analysis of protease activity. researchgate.net These synthetic probes are designed with a peptide sequence that is specifically recognized and cleaved by a target protease. rsc.org The C-terminus of this peptide is linked to a p-nitroaniline molecule. rsc.org

The key to their utility is the significant difference in the light absorption properties of the intact substrate versus the cleaved product, p-nitroaniline. tandfonline.com While the intact peptide-pNA conjugate is essentially colorless, the released p-nitroaniline is a chromogenic molecule that can be quantified using a UV-Vis spectrophotometer. researchgate.net This allows for a continuous, real-time assay of enzyme activity without the need to separate the products from the reaction mixture. researchgate.net The sensitivity and specificity of these probes can be tailored by altering the amino acid sequence of the peptide, making them versatile tools for studying a wide array of proteases. rsc.org

Historical Context and Evolution of Synthetic Substrates in Enzymology

The use of synthetic substrates in enzymology has a rich history, evolving from simple, non-specific compounds to highly specific and sensitive probes. Early studies on enzymes often relied on natural substrates, which could be difficult to purify and quantify. tandfonline.com The development of synthetic substrates revolutionized the field by providing standardized and reproducible assays.

The concept of using synthetic molecules to study enzyme action dates back to the early 20th century. However, it was in the mid-20th century that the design and synthesis of specific substrates gained significant momentum. Researchers began to construct synthetic substrates that mimicked the relevant parts of a natural protein's amino acid sequence to achieve similar selectivity for a specific enzyme. haemochrom.de The introduction of chromogenic and fluorogenic leaving groups, such as p-nitroaniline (pNA) and 7-amino-4-methylcoumarin (B1665955) (AMC), marked a significant advancement. pentapharm.com These developments allowed for more convenient and sensitive continuous monitoring of enzyme activity. nih.gov The first enzyme, diastase, was discovered in 1833, but the term "enzyme" was not coined until 1877. researchgate.net The second era of enzyme commercialization was spurred by the rapid development of mass fermentation techniques during and after World War II. ucpress.edu

Significance of Boc-Leu-Gly-Arg-pNA.CH3CO2H as a Model Compound in Protease Research

This compound stands out as a significant model compound in the study of proteases, particularly those with trypsin-like activity. Its design incorporates a specific tripeptide sequence—Leucine-Glycine-Arginine—that is recognized by a range of serine proteases. The N-terminal Boc (tert-butyloxycarbonyl) protecting group enhances its stability. chemimpex.com

This chromogenic substrate is particularly valuable for its use in assays for enzymes like trypsin and the horseshoe crab clotting enzyme, which is crucial for the detection of bacterial endotoxins. cymitquimica.comfishersci.ficreative-biolabs.combachem.comcaymanchem.com The cleavage of the substrate by these enzymes releases p-nitroaniline, providing a quantifiable colorimetric signal. caymanchem.com Its well-defined structure and reactivity have made it a standard for characterizing the kinetics and inhibition of various proteases. Furthermore, its application extends to the screening and development of new protease inhibitors.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide, N-tert-Butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline |

| Molecular Formula | C25H40N8O7 · C2H4O2 |

| Molecular Weight | 624.7 g/mol |

| Appearance | Powder |

| Purity | ≥98% |

| Solubility | DMF: 10 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml |

| Storage | -20°C |

This data is compiled from multiple sources for accuracy. cymitquimica.comcaymanchem.com

Research Applications of Boc-Leu-Gly-Arg-pNA

| Enzyme/Application | Key Findings |

| Horseshoe Crab Clotting Enzyme | Widely used as a chromogenic substrate in quantitative assays for bacterial endotoxins. cymitquimica.comfishersci.ficreative-biolabs.combachem.comcaymanchem.com |

| Trypsin and Trypsin-like Proteases | A known substrate for trypsin and other similar proteases. peptanova.deportlandpress.com |

| TMPRSS2 | Identified as a substrate for the transmembrane protease, serine 2 (TMPRSS2). portlandpress.com |

| Schistosoma mansoni Cercarial Serine Protease | Used as a specific chromogenic substrate to study the inhibitory effects of various compounds on this parasitic enzyme. researchgate.net |

This table summarizes key research findings for Boc-Leu-Gly-Arg-pNA.

Structure

2D Structure

Properties

Molecular Formula |

C27H44N8O9 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

acetic acid;tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m0./s1 |

InChI Key |

JUYIJJFZGVXISO-HLRBRJAUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |

Origin of Product |

United States |

Chemoenzymatic and Chemical Synthesis Strategies for Boc Leu Gly Arg Pna Derivatives

Boc-Protecting Group Chemistry in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used Nα-amino protecting group in peptide synthesis. nih.govresearchgate.net Its primary function is to prevent the amino group of an amino acid from participating in unwanted side reactions during the formation of a peptide bond. thermofisher.com The Boc group's popularity stems from its stability under various conditions and its facile removal under specific acidic conditions. researchgate.netamericanpeptidesociety.org

Solution-Phase Peptide Synthesis Methodologies for Boc-Peptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential addition of amino acids to a growing peptide chain in a homogenous solution. bachem.comkbdna.com This classical approach offers flexibility in purification at each step, which can be advantageous for ensuring the purity of intermediates. thermofisher.com

In the context of Boc-protected peptides, the synthesis starts with an N-terminally Boc-protected amino acid. This protected amino acid is then activated at its carboxyl group and coupled to the free amino group of another amino acid or peptide. youtube.com Following the coupling reaction, the Boc group is removed from the newly incorporated amino acid by treatment with an acid, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle. youtube.comchempep.com A key advantage of LPPS is the ability to purify the peptide intermediate after each coupling and deprotection step, often through precipitation and filtration. bachem.comnih.gov This step-wise purification helps to remove excess reagents and byproducts, leading to a purer final product. kbdna.com

| Parameter | Solution-Phase Peptide Synthesis (LPPS) |

| State of Reactants | Homogenous solution |

| Purification | Performed after each coupling/deprotection step |

| Scalability | Generally more suitable for large-scale synthesis |

| Protecting Groups | Commonly employs Boc/Bzl or Z/tBu strategies |

Solid-Phase Peptide Synthesis Methodologies Utilizing Boc Chemistry

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. csbio.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing of the resin-bound peptide. iris-biotech.de

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS. seplite.com In this method, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups. peptide.com The synthesis cycle involves:

Deprotection: Removal of the Boc group with a moderately strong acid like trifluoroacetic acid (TFA). chempep.compeptide.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base to liberate the free amine. peptide.com

Coupling: Addition of the next Boc-protected amino acid, which is activated to facilitate peptide bond formation. seplite.com

Washing: Thorough washing of the resin to remove excess reagents and byproducts. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.compeptide.com

| Parameter | Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry |

| State of Peptide | Covalently attached to an insoluble solid support |

| Purification | Excess reagents removed by filtration and washing |

| Scalability | Well-suited for automated synthesis and smaller to medium scales |

| Protecting Groups | Typically utilizes the Boc/Bzl strategy |

Integration of p-Nitroanilide (pNA) as a Chromogenic Moiety

p-Nitroaniline (pNA) is a widely used chromogenic reporter group in the design of synthetic protease substrates. beilstein-journals.org When attached to the C-terminus of a peptide, the amide bond between the peptide and the pNA can be cleaved by a specific protease. This enzymatic cleavage releases free p-nitroaniline, which has a distinct yellow color and a strong absorbance at 405 nm. peptide.co.jptandfonline.com The rate of color development is directly proportional to the rate of the enzymatic reaction, providing a convenient method for measuring protease activity. tandfonline.com

However, the synthesis of peptide-pNA conjugates presents a significant challenge due to the poor nucleophilicity of the aromatic amino group in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. beilstein-journals.orgacs.org Several strategies have been developed to overcome this hurdle. One common approach involves the synthesis of an Nα-protected aminoacyl-pNA synthon, which is then used in subsequent peptide elongation steps, either in solution or on a solid support. beilstein-journals.org Another strategy involves activating the C-terminal carboxyl group of the fully assembled peptide and then reacting it with p-nitroaniline. acs.org More recent methods have explored the use of novel coupling reagents and solid-phase techniques to improve the efficiency of peptide-pNA synthesis. beilstein-journals.orgosti.gov

Design and Synthesis of Tripeptide Sequences for Protease Probing

The design of a peptide substrate for a specific protease is guided by the enzyme's known substrate specificity. Proteases recognize and cleave specific amino acid sequences. Therefore, designing a synthetic substrate involves mimicking the natural cleavage site of the target protease. tandfonline.com The tripeptide sequence Leu-Gly-Arg is a substrate for various proteases, including certain trypsin-like enzymes. caymanchem.com

The design process often involves screening libraries of peptide substrates to identify the optimal sequence for a particular enzyme. acs.org Positional scanning of synthetic peptide libraries allows researchers to determine the preferred amino acids at each position relative to the cleavage site (P1, P2, P3, etc.). acs.org For instance, studies have shown that for some proteases, bulky side chains are preferred at the P2 and P3 positions. acs.org Computational tools and deep learning models are also emerging as powerful methods for designing novel and highly selective protease substrates. microsoft.combiorxiv.orgbiorxiv.org

Once the desired tripeptide sequence is determined, its synthesis follows the principles of either solution-phase or solid-phase peptide synthesis, as described in the preceding sections. The choice of methodology depends on factors such as the desired scale, purity requirements, and the specific chemical properties of the amino acids in the sequence.

Purification and Characterization Techniques for Synthetic Peptide Substrates

Following the synthesis of Boc-Leu-Gly-Arg-pNA, the crude product is typically a complex mixture containing the desired peptide as well as deletion sequences, truncated peptides, and byproducts from the cleavage and deprotection steps. waters.com Therefore, rigorous purification is essential to obtain a substrate of high purity for reliable enzymatic assays.

Purification Techniques:

The most common and powerful technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . thermofisher.comwaters.commdpi.com This method separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptides. The target peptide will elute at a specific retention time, allowing for its separation from impurities. waters.com

Other chromatographic techniques that can be employed, either alone or in combination with RP-HPLC, include:

Ion-Exchange Chromatography (IEC): Separates peptides based on their net charge. thermofisher.comwaters.com

Size-Exclusion Chromatography (SEC): Separates peptides based on their molecular size. thermofisher.comwaters.com

Characterization Techniques:

Once purified, the identity and purity of the synthetic peptide substrate must be confirmed. The primary methods for characterization include:

Mass Spectrometry (MS): This is the most critical technique for confirming the molecular weight of the synthesized peptide. portlandpress.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for peptide analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A single, sharp peak on the chromatogram is indicative of a highly pure compound. portlandpress.com

Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide, confirming that the correct amino acids are present in the expected ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information about the peptide, confirming the sequence and stereochemistry. mdpi.com

| Technique | Purpose |

| Reversed-Phase HPLC (RP-HPLC) | Primary method for purification based on hydrophobicity. Also used to assess purity. |

| Ion-Exchange Chromatography (IEC) | Purification based on net charge. |

| Size-Exclusion Chromatography (SEC) | Purification based on molecular size. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the peptide. |

| Amino Acid Analysis (AAA) | Determines the amino acid composition. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. |

Enzymatic Reaction Kinetics and Substrate Specificity of Boc Leu Gly Arg Pna.ch3co2h

General Principles of Protease-Substrate Interactions and Catalysis

Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. echelon-inc.com This catalytic function is fundamental to countless biological processes. The interaction between a protease and its substrate is a highly specific event governed by the principles of molecular recognition. The substrate's amino acid sequence binds to the active site of the enzyme in a "lock-and-key" fashion, where specific pockets on the enzyme surface, known as subsites (S), accommodate the side chains of the substrate's amino acid residues (P). By convention, the residues on the N-terminal side of the scissile bond are denoted P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', etc. nih.gov These residues fit into the corresponding S1, S2, S3 and S1', S2', S3' subsites of the protease. ubpbio.com

The specificity of a protease is largely determined by the nature of its S1 subsite, which interacts with the P1 residue of the substrate. nih.gov For instance, trypsin-like proteases possess a deep S1 pocket containing a negatively charged aspartic acid residue at its base, which confers a strong preference for cleaving after positively charged P1 residues like arginine or lysine (B10760008). nih.gov

Catalysis in serine proteases, a major class of these enzymes, is achieved through a catalytic triad (B1167595) of amino acid residues (typically Aspartate, Histidine, and Serine) within the enzyme's active site. nih.gov The process involves the serine residue's hydroxyl group performing a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond. echelon-inc.com This leads to the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by a region of the enzyme known as the oxyanion hole. The intermediate then collapses, forming a covalent acyl-enzyme intermediate and releasing the C-terminal portion of the substrate. echelon-inc.com In the final step, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the free enzyme for another catalytic cycle. echelon-inc.com

Investigation of Trypsin-Like Serine Protease Hydrolysis

Boc-Leu-Gly-Arg-pNA is designed as a substrate for trypsin-like serine proteases. These enzymes are defined by their preference for cleaving peptide bonds on the C-terminal side of basic amino acid residues. chondrex.com The arginine residue in the P1 position of Boc-Leu-Gly-Arg-pNA makes it a specific target for this class of enzymes. The hydrolysis of the Arg-pNA bond releases p-nitroanilide, a chromophore that allows for continuous monitoring of the enzyme's activity. chondrex.com

The efficiency of an enzyme's catalysis on a substrate is described by the Michaelis-Menten kinetic model. This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]) through two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the affinity between the enzyme and substrate. V_max is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat (the turnover number) is derived from V_max.

| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Bz-GPA-pNA | Bovine Trypsin | 15.6 | 0.081 | 5,192 | nih.gov |

| BAPNA | Bovine Trypsin (immobilized) | 120 | - | - | nih.gov |

| Gly-(Asp)₄-Lys-2-naphthylamide* | Bovine Trypsin | 280 | 28.3 | 101,071 | researchgate.net |

Note: This table presents data for other trypsin substrates to illustrate typical kinetic values. Data for Boc-Leu-Gly-Arg-pNA is not specified. 2-naphthylamide is a different leaving group from p-nitroanilide.

The cleavage of Boc-Leu-Gly-Arg-pNA by trypsin is a direct consequence of specific molecular interactions at the enzyme's active site subsites.

P1-S1 Interaction : The primary determinant of specificity is the interaction between the P1 arginine residue of the substrate and the S1 specificity pocket of trypsin. chondrex.com The S1 pocket in trypsin is deep and features a negatively charged aspartate residue at its base, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the arginine side chain. nih.gov This strong, favorable interaction anchors the substrate in the correct orientation for catalysis, positioning the Arg-pNA bond at the catalytic triad.

P2-S2 and P3-S3 Interactions : The residues at the P2 and P3 positions also influence the binding affinity and rate of hydrolysis. In Boc-Leu-Gly-Arg-pNA, these positions are occupied by Glycine (B1666218) (P2) and Leucine (B10760876) (P3). The S2 subsite of many trypsin-like proteases shows a preference for small amino acids like glycine or alanine. pnas.org The small, flexible nature of the glycine residue at P2 likely allows for optimal positioning of the substrate without steric hindrance. The hydrophobic leucine residue at the P3 position can engage in favorable hydrophobic interactions with the corresponding S3 subsite on the enzyme surface. Studies on other synthetic substrates have shown that increasing the hydrophobicity of residues at positions further from the cleavage site (like P4) can significantly enhance substrate specificity, underscoring the importance of these extended subsite interactions. nih.gov

Specificity Profiling against Diverse Proteases

While designed for trypsin-like enzymes, the specificity of Boc-Leu-Gly-Arg-pNA is not absolute. Its utility as a specific substrate depends on its relative hydrolysis rates by different proteases that may be present in a biological sample. Profiling its reactivity against a panel of proteases is crucial for interpreting experimental results correctly.

Thrombin is a vital serine protease in the blood coagulation cascade that, like trypsin, cleaves after arginine residues. However, thrombin exhibits a much more stringent specificity for its substrates, which is largely dictated by the residues in the P2 position. Thrombin has a strong preference for a proline residue at the P2 position. pnas.org Substrates containing a P2-Pro are cleaved with high efficiency.

Boc-Leu-Gly-Arg-pNA, which has a glycine at the P2 position, does not match this stringent requirement. Consequently, it is expected to be a very poor substrate for thrombin. This difference in specificity allows for the differentiation of trypsin and thrombin activity. The high efficiency with which thrombin cleaves its preferred substrates is reflected in their kinetic parameters.

| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 | 127 | 30,382,775 | nih.gov |

| D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33 | 91.4 | 68,721,805 | nih.gov |

Note: The high k_cat/K_m values for these P2-Proline containing substrates highlight their optimization for thrombin, in contrast to the expected low reactivity for a P2-Glycine substrate like Boc-Leu-Gly-Arg-pNA.

Plasmin and plasma kallikrein are two other important serine proteases involved in fibrinolysis and the contact activation system, respectively. Both enzymes cleave at basic residues, creating the potential for cross-reactivity with trypsin substrates.

Plasmin : Plasmin's primary role is the degradation of fibrin (B1330869) clots. While it does cleave after arginine, its P1 preference is for lysine. pnas.org Furthermore, its extended specificity differs from trypsin; studies show a preference for aromatic amino acids at the P2 position and lysine at P4. pnas.org The substrate H-D-Val-Leu-Lys-pNA (S-2251) is considered relatively plasmin-specific. nih.gov Given that the sequence of Boc-Leu-Gly-Arg-pNA does not align with the optimal preferences for plasmin (P1-Arg instead of Lys, P2-Gly instead of an aromatic residue), it is likely to be hydrolyzed by plasmin, but at a significantly lower rate than more specific substrates. nih.gov

Kallikrein : Plasma kallikrein shows a distinct substrate preference. The chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302) is recognized as a highly efficient substrate for plasma kallikrein. nih.govcoachrom.com The presence of proline and phenylalanine in the P3 and P2 positions, respectively, is critical for this high specificity. The sequence Leu-Gly at the P3-P2 positions of Boc-Leu-Gly-Arg-pNA is substantially different, suggesting that it would be a poor substrate for plasma kallikrein. This difference in substrate preference is a key tool used in developing specific assays to distinguish the activity of these related enzymes in complex biological fluids. nih.gov

Urokinase Specificity and Related Peptide Studies

Urokinase-type plasminogen activator (uPA) is a serine protease that demonstrates a distinct preference for cleaving peptide bonds C-terminal to an arginine residue, making arginine a critical component at the P1 position of its substrates. While the core structure of Boc-Leu-Gly-Arg-pNA aligns with this primary requirement, the specificity and efficiency of uPA are significantly modulated by the amino acids in the P2, P3, and P4 positions.

Studies screening peptide libraries have provided detailed insights into the subsite preferences of uPA. Research involving a sequence-defined peptide aldehyde library revealed that uPA favors sequences with Glycine (Gly) or Alanine (Ala) at the P2 position. monash.edu At the P3 and P4 positions, uPA showed a preference for Threonine (Thr) and Glycine (Gly), respectively. monash.edu The sequence Ac-GTAR-H emerged as a particularly potent inhibitor for uPA, and corresponding peptide substrates with these preferred sequences were cleaved with high catalytic efficiency. nih.gov For instance, the peptide Ac-GTAR-pNA is hydrolyzed efficiently by uPA, underscoring the importance of the P2-P4 sequence in achieving high reactivity. monash.edu

In comparison, the Leu-Gly sequence at the P3 and P2 positions of Boc-Leu-Gly-Arg-pNA represents a less optimal arrangement for uPA. While the P2 Glycine is favorable, the P3 Leucine is not the preferred residue, which is typically a smaller amino acid like Threonine. This suggests that while Boc-Leu-Gly-Arg-pNA can serve as a substrate for urokinase due to the P1 Arginine, its kinetic parameters may be inferior to substrates with optimized P2-P4 sequences. Both tissue-type plasminogen activator (t-PA) and uPA show a strong preference for arginine over lysine at the P1 position, but uPA has a significantly lower arginine/lysine preference, indicating it is a less specific proteinase than t-PA. nih.gov

Kinetic Constants of uPA with Various Peptide Substrates

| Substrate Sequence | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Ac-GTGR-pNA | 170 | 0.08 | 4.7 x 10² | monash.edu |

| Ac-GTAR-pNA | 220 | 0.17 | 7.7 x 10² | monash.edu |

| Ac-FTAR-pNA | 110 | 0.08 | 7.2 x 10² | monash.edu |

Other Serine Proteases (e.g., Factor Xa)

Factor Xa (fXa) is another critical serine protease, primarily involved in the blood coagulation cascade, that exhibits stringent substrate specificity. Unlike urokinase, Factor Xa's recognition motif extends well beyond the P1 arginine. The canonical cleavage sequence for Factor Xa is Ile-Glu-Gly-Arg (IEGR) or, to a lesser extent, Ile-Asp-Gly-Arg (IDGR). thermofisher.com This high degree of specificity is governed by distinct binding pockets (S1-S4) in the enzyme's active site.

The S1 pocket accommodates the P1 Arginine. proteopedia.org The S2 pocket is a small, shallow pocket that favorably binds the small P2 Glycine residue. proteopedia.org The S4 pocket is a deep, hydrophobic aryl-binding pocket that interacts with the P4 Isoleucine. proteopedia.org The P3 residue, typically Glutamic acid or Aspartic acid, plays a role in orienting the substrate for optimal cleavage. proteopedia.orgnih.gov

Given this stringent requirement, Boc-Leu-Gly-Arg-pNA is a poor substrate for Factor Xa. The P4 Leucine in the substrate does not match the preferred Isoleucine, and the absence of a required P3 residue (like Glutamic acid) makes it a highly inefficient substrate for fXa. thermofisher.comnih.gov While the P2 Glycine and P1 Arginine match, the lack of appropriate interactions at the S3 and S4 subsites would result in very low binding affinity and catalytic turnover. Phage display experiments and combinatorial library screenings have confirmed that while some variability is tolerated, the core Gly-Arg at P2-P1 and a hydrophobic residue at P4 are critical for recognition. nih.gov

Comparison of Factor Xa Substrate Sequences

| Position | Canonical fXa Substrate (Prothrombin) | Boc-Leu-Gly-Arg-pNA | Compatibility |

|---|---|---|---|

| P4 | Isoleucine (Ile) | Leucine (Leu) | Poor |

| P3 | Glutamic Acid (Glu) / Aspartic Acid (Asp) | - (Boc group) | Very Poor |

| P2 | Glycine (Gly) | Glycine (Gly) | Good |

| P1 | Arginine (Arg) | Arginine (Arg) | Good |

Influence of Peptide Sequence and N-Terminal Modifications on Proteolytic Activity

The proteolytic activity of a serine protease against a synthetic peptide substrate like Boc-Leu-Gly-Arg-pNA is profoundly influenced by both the amino acid sequence and the nature of the N-terminal blocking group.

The peptide sequence, specifically the residues at positions P2, P3, and P4, dictates the substrate's specificity and affinity for the enzyme's active site pockets. As seen with urokinase, altering the sequence from Leu-Gly-Arg to the more optimal Gly-Thr-Arg can significantly enhance catalytic efficiency. monash.edu For Factor Xa, the sequence is even more restrictive, and deviations from the canonical Ile-Glu-Gly-Arg sequence lead to a dramatic loss of activity. thermofisher.com The binding modes of substrates to the enzyme can vary according to the peptide sequence, indicating that an ensemble of binding conformations contributes to the observed specificity. nih.gov

The N-terminal modification, in this case, the tert-butyloxycarbonyl (Boc) group, is also crucial. N-terminal modifications on proteins and peptides are known to be essential for regulation and signaling. nih.gov In synthetic substrates, these blocking groups serve several functions:

Preventing Exopeptidase Digestion: They protect the peptide from degradation by aminopeptidases that may be present in biological samples.

Defining the N-Terminus: The blocking group provides a defined starting point for the peptide, ensuring that the enzyme interacts with the intended sequence.

Influencing Binding Affinity: The chemical nature of the blocking group can affect how the substrate fits into the active site. The Boc group is hydrophobic and bulky. This can influence the interaction with the S3 and S4 subsites of the protease. In contrast, other common blocking groups like Benzoyl (Bz), Carbobenzoxy (Z), or pyroglutamic acid (pGlu) offer different steric and electronic profiles, which can be used to fine-tune substrate specificity. The presence of the amino-terminal fragment (ATF) in native urokinase, for example, enhances its catalytic activity, demonstrating the importance of the region N-terminal to the protease domain. ucsd.edu The Boc group serves as a synthetic mimic of such upstream structural elements, albeit in a much simpler form.

Methodological Advancements and Applications in Biochemical Assays Utilizing Boc Leu Gly Arg Pna.ch3co2h

Spectrophotometric Detection Principles of p-Nitroaniline Release

The utility of Boc-Leu-Gly-Arg-pNA as a substrate in biochemical assays is fundamentally linked to the spectrophotometric properties of its cleavage product, p-nitroaniline (pNA). In its intact form, the substrate is colorless. acciusa.comlalbiz.com However, when an appropriate enzyme cleaves the amide bond between the arginine residue and the pNA molecule, the free pNA is released into the solution. google.comgoogle.com This liberated pNA is a chromogenic molecule, meaning it imparts color to the solution, which can be quantitatively measured. sigmaaldrich.com

The enzymatic release of p-nitroaniline forms the basis of a simple and robust colorimetric assay. sigmaaldrich.com Free pNA in solution is yellow and exhibits a strong absorbance of light at a specific wavelength. acciusa.comwakopyrostar.com This absorbance is most commonly measured at 405 nm. wakopyrostar.comandrewalliance.comnih.gov The intensity of the yellow color, and thus the absorbance value at 405 nm, is directly proportional to the concentration of released pNA. taylorandfrancis.com

This principle allows for the kinetic monitoring of enzyme activity. By continuously measuring the change in absorbance at 405 nm over time, one can determine the rate of the enzymatic reaction. acciusa.comnih.gov This rate is, in turn, proportional to the concentration of the activating substance, such as endotoxin (B1171834), that initiated the enzymatic cascade. acciusa.com The sequence of the Boc-Leu-Gly-Arg peptide mimics the cleavage site in coagulogen, the natural protein that forms clots in the horseshoe crab's blood, making it a specific target for the activated clotting enzyme in LAL assays. wakopyrostar.comnih.gov

| Parameter | Description | Wavelength |

| Analyte | Free p-nitroaniline (pNA) | 405 nm wakopyrostar.comandrewalliance.comnih.gov |

| Principle | Enzymatic cleavage of a colorless substrate releases a yellow chromophore (pNA). | N/A |

| Relationship | The rate of increase in absorbance at 405 nm is proportional to the enzyme's activity. | N/A |

While colorimetric detection of pNA is standard, fluorogenic assays represent a powerful alternative analytical approach, often providing enhanced sensitivity. This method does not involve the fluorogenic detection of pNA itself, but rather the use of alternative synthetic substrates where the pNA molecule is replaced with a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). medchemexpress.comtargetmol.com

For instance, the substrate Boc-Leu-Gly-Arg-AMC is a fluorogenic analog used for detecting similar enzyme activities. medchemexpress.comtargetmol.com In its intact state, the AMC group is non-fluorescent. Upon enzymatic cleavage at the arginine-AMC bond, free AMC is liberated. This released AMC is highly fluorescent, emitting light at a characteristic wavelength (around 460 nm) when excited by light of an appropriate wavelength (around 380 nm). adipogen.com The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, allowing for highly sensitive measurement of enzyme activity. adipogen.com This approach can be particularly useful for detecting very low levels of enzymatic activity that may be difficult to quantify using colorimetric methods.

| Detection Method | Reporter Molecule | Principle | Typical Wavelength |

| Colorimetric | p-nitroaniline (pNA) | Measurement of light absorbance by a colored product. | 405 nm wakopyrostar.comandrewalliance.comnih.gov |

| Fluorogenic | 7-amino-4-methylcoumarin (AMC) | Measurement of light emission by a fluorescent product. | Ex: 380 nm / Em: 460 nm adipogen.com |

Application in Limulus Amebocyte Lysate (LAL) Assays for Endotoxin Research

The most prominent application of Boc-Leu-Gly-Arg-pNA is in the chromogenic LAL assay for the detection and quantification of bacterial endotoxins. wakopyrostar.comnih.gov Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are potent pyrogens, and their detection is a critical safety requirement for injectable drugs and medical devices. google.comcriver.com The LAL test utilizes a cascade of enzymes from the blood cells (amebocytes) of the horseshoe crab, which is triggered by minute quantities of endotoxin. wakopyrostar.com

The LAL enzymatic cascade is a biological amplification system that provides the assay with its exceptional sensitivity. The mechanism proceeds through a series of serine protease zymogens (inactive enzyme precursors) that are sequentially activated. wakopyrostar.com

Factor C Activation: The cascade is initiated when endotoxin binds to and activates Factor C. google.comwakopyrostar.com

Factor B Activation: Activated Factor C then cleaves and activates Factor B. google.comwakopyrostar.com

Proclotting Enzyme Activation: Activated Factor B, in turn, activates the proclotting enzyme to become the active clotting enzyme. google.comwakopyrostar.com

Substrate Hydrolysis: This active clotting enzyme is the protease that specifically cleaves the chromogenic substrate Boc-Leu-Gly-Arg-pNA between the arginine and the p-nitroaniline. google.comwakopyrostar.comnih.gov

The release of the yellow pNA molecule is the final, measurable step of the reaction. nih.gov The rate at which the color develops is directly proportional to the initial concentration of endotoxin that triggered the cascade. acciusa.com

To address sustainability concerns related to the harvesting of horseshoe crabs and to improve assay consistency, recombinant LAL assays have been developed. lalbiz.comnih.gov These assays, such as PyroSmart NextGen, are based on recombinant proteins manufactured using genetic engineering rather than lysate derived from animal blood. acciusa.comandrewalliance.comnodia.com

The PyroSmart NextGen reagent consists of three key recombinant proteins: Factor C, Factor B, and Proclotting Enzyme. acciusa.comlalbiz.com The mechanism mirrors the natural LAL cascade: endotoxin activates recombinant Factor C, which triggers the sequential activation of recombinant Factor B and the recombinant proclotting enzyme. acciusa.comlalbiz.com The resulting active enzyme then cleaves a colorless chromogenic substrate, releasing pNA, which is detected at 405 nm. acciusa.com A significant advantage of these recombinant systems is the exclusion of Factor G. lalbiz.com In traditional LAL, Factor G can be activated by (1,3)-β-D-glucans, leading to false-positive results. lalbiz.comnih.gov Recombinant assays that lack Factor G are therefore not susceptible to this type of interference, enhancing the specificity of endotoxin detection. lalbiz.comnodia.com

| Assay Type | Key Components | Activator(s) | Specificity Advantage |

| Traditional LAL | Horseshoe crab amebocyte lysate (contains Factor C, B, G, Proclotting Enzyme) | Endotoxin, (1,3)-β-D-glucans | N/A |

| Recombinant (e.g., PyroSmart NextGen) | Recombinant Factor C, Recombinant Factor B, Recombinant Proclotting Enzyme acciusa.comlalbiz.com | Endotoxin only lalbiz.com | No interference from (1,3)-β-D-glucans due to absence of Factor G. lalbiz.comnodia.com |

While the LAL assay is highly sensitive, it can be subject to interference from various factors that may lead to inaccurate results. wakopyrostar.comacciusa.com One category of interference involves substances that can mimic the action of endotoxins or directly interact with the enzymatic cascade. wakopyrostar.comwakopyrostar.com

Because the core of the LAL reaction is a series of serine proteases, other exogenous serine proteases present in a sample could potentially cleave the chromogenic substrate directly, leading to a false-positive result. wakopyrostar.comwakopyrostar.com The specificity of the assay relies on the unique activation sequence; however, high concentrations of non-specific proteases could cause substrate hydrolysis independent of the LAL cascade. Furthermore, various physical and chemical factors can interfere with the assay. These include:

pH: The LAL reaction is pH-sensitive, with an optimal range typically between 6.0 and 8.0. Samples outside this range can inhibit enzyme activity. wakopyrostar.comacciusa.com

Ionic Strength: High concentrations of ions can affect protein conformation and enzyme kinetics. wakopyrostar.com

Chelating or Anticoagulant Agents: Substances like heparin can interfere with the enzymatic reactions. wakopyrostar.com

Colored Compounds: The presence of colored compounds in the sample can interfere with the spectrophotometric reading at 405 nm, potentially masking or artificially inflating the pNA signal. wakopyrostar.comwakopyrostar.com

Careful sample preparation, including dilution, is often the first and most effective strategy to mitigate these interferences. wakopyrostar.comacciusa.com

Assessment of Complement System Activation in Research Models

The chromogenic substrate Boc-Leu-Gly-Arg-pNA.CH3CO2H is a valuable tool in the functional assessment of the complement system, a critical component of innate immunity. Its specific peptide sequence allows for the sensitive detection of key enzymatic activities that drive the complement cascade.

The activation of the complement system through its classical, lectin, or alternative pathways converges on the formation of highly specific serine protease complexes known as C3 and C5 convertases. merckmillipore.complos.org These enzymes are central to the amplification of the complement response and the generation of effector molecules. The activity of these convertases can be quantified using synthetic substrates like Boc-Leu-Gly-Arg-pNA.

A related fluorogenic substrate, Boc-Leu-Gly-Arg-AMC, is specifically designed for the enzymatic detection of complement C3/C5 convertases. targetmol.com Similarly, Boc-Leu-Gly-Arg-pNA serves as a chromogenic substrate where the cleavage of the peptide bond between Arginine (Arg) and p-nitroanilide (pNA) by an active convertase releases the yellow chromophore, pNA. The rate of pNA release can be monitored spectrophotometrically, providing a direct measure of the convertase enzymatic activity.

Assays are typically performed by first assembling the convertase complexes on a suitable surface, such as antibody-sensitized sheep erythrocytes for the classical pathway or rabbit erythrocytes for the alternative pathway. nih.govresearchgate.net The subsequent addition of Boc-Leu-Gly-Arg-pNA allows for the kinetic measurement of substrate hydrolysis, which is proportional to the amount of active convertase formed.

While functional assays are crucial, there is an inherent risk of detecting non-physiological interactions when using purified complement components in isolation. merckmillipore.complos.org To enhance the specificity and physiological relevance of complement assays utilizing substrates like Boc-Leu-Gly-Arg-pNA, several methodological refinements have been developed.

One key strategy is the use of sera that are specifically depleted of certain complement components. For instance, C3 or C5-depleted serum can be used to ensure that the complement cascade proceeds only to the stage of C3 or C5 convertase formation, respectively. merckmillipore.complos.orgresearchgate.net This allows for the precise study of a particular enzymatic step without interference from downstream events.

Another refinement involves the selective activation of specific complement pathways through the use of carefully controlled buffer conditions. For example, to isolate the alternative pathway, assays are often performed in a buffer containing magnesium ions and a calcium chelating agent like EGTA (Mg-EGTA buffer). plos.orgnih.gov This disables the calcium-dependent classical and lectin pathways, ensuring that any measured convertase activity is solely from the alternative pathway. These approaches provide a more accurate and nuanced understanding of convertase activity in a context that more closely mimics a whole serum environment. plos.org

Characterization of Protease Inhibitors and Their Effects on Substrate Hydrolysis

Boc-Leu-Gly-Arg-pNA is an effective substrate for characterizing the activity of various proteases and their inhibitors. Its use allows for the precise determination of inhibition parameters and the elucidation of inhibitor mechanisms.

The potency of a protease inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (K_i). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.

To determine the IC50, a series of reactions are prepared containing a fixed concentration of the target protease and the substrate, Boc-Leu-Gly-Arg-pNA, along with varying concentrations of the inhibitor. glpbio.com The rate of pNA release is measured over time, and the percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. glpbio.com

While the IC50 is a useful measure, the inhibition constant (K_i) is a more absolute indicator of inhibitor potency. The K_i can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and the Michaelis-Menten constant (K_m) for the substrate are known. rsc.org

Table 1: Representative Data for IC50 Determination

This table illustrates hypothetical data from an experiment to determine the IC50 value of an inhibitor using Boc-Leu-Gly-Arg-pNA as a substrate.

| Inhibitor Concentration (nM) | Enzyme Activity (Absorbance/min) | % Inhibition |

| 0 (Control) | 0.100 | 0% |

| 1 | 0.085 | 15% |

| 5 | 0.065 | 35% |

| 10 | 0.050 | 50% |

| 20 | 0.030 | 70% |

| 50 | 0.015 | 85% |

Understanding the mechanism by which an inhibitor functions is crucial for its development and application. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. These mechanisms can be elucidated by studying the enzyme's kinetics in the presence of the inhibitor at varying concentrations of the substrate, Boc-Leu-Gly-Arg-pNA.

By measuring the initial reaction velocities at different substrate and inhibitor concentrations, graphical representations such as Lineweaver-Burk or Dixon plots can be generated. researchgate.net The pattern of changes in the key kinetic parameters, the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), reveals the mechanism of inhibition. researchgate.net

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This results in an increase in the apparent K_m, while the V_max remains unchanged.

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This leads to a decrease in V_max with no change in K_m.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both the apparent V_max and K_m.

Table 2: Effect of Inhibition Mechanism on Kinetic Parameters

| Inhibition Mechanism | Effect on K_m | Effect on V_max |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

Comparative Analysis of Boc Leu Gly Arg Pna.ch3co2h with Alternative Peptide Substrates

Evaluation of Substrate Efficiency and Selectivity across Different Chromogenic Systems

Boc-Leu-Gly-Arg-pNA belongs to the p-nitroanilide (pNA) class of chromogenic substrates. The core principle of these substrates is the enzymatic cleavage of the amide bond between the C-terminal amino acid (arginine, in this case) and the pNA group. This cleavage releases the p-nitroaniline molecule, which has a distinct yellow color and can be quantified spectrophotometrically.

The efficiency and selectivity of a chromogenic substrate are dictated by its amino acid sequence, which is designed to mimic the natural cleavage site of a target protease. nih.gov Boc-Leu-Gly-Arg-pNA is recognized as a substrate for the horseshoe crab clotting enzyme, making it a key reagent in quantitative assays for bacterial endotoxins. creative-biolabs.combachem.com However, numerous other pNA-based substrates have been developed to target a wide array of proteases involved in processes like coagulation and fibrinolysis. nih.gov

The selectivity of these substrates is not absolute. A substrate designed for one enzyme may be hydrolyzed to varying degrees by another, particularly if they share similar substrate specificities, such as a preference for arginine at the P1 position. For instance, substrates developed for thrombin are often tested against related serine proteases like plasmin and trypsin to determine their degree of cross-reactivity. nih.gov The efficiency of hydrolysis is typically compared using kinetic parameters like Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number, indicating catalytic rate). A lower Km and higher kcat signify a more efficient substrate.

Below is a comparative table of various pNA-based chromogenic substrates and their primary target enzymes, illustrating the diversity within this substrate class.

| Substrate Name | Amino Acid Sequence | Primary Target Enzyme(s) |

| Boc-Leu-Gly-Arg-pNA | Boc-Leu-Gly-Arg- | Horseshoe crab clotting enzyme |

| S-2222 | N-Bz-Ile-Glu-Gly-Arg- | Factor Xa |

| S-2238 | H-D-Phe-Pip-Arg- | Thrombin |

| S-2251 | H-D-Val-Leu-Lys- | Plasmin |

| Chromozym TH | Z-Gly-Pro-Arg- | Thrombin |

| Chromozym PK | N-Bz-Pro-Phe-Arg- | Plasma Kallikrein |

Data sourced from Mattler, L. E., & Bang, N. U. (1977). nih.gov

Structural Determinants of Protease Specificity: A Comparative Perspective

The interaction between a protease and its substrate is a highly specific, three-dimensional molecular recognition event. The substrate's amino acid sequence binds to the enzyme's active site cleft, which is composed of a series of binding pockets known as subsites (S4, S3, S2, S1, S1', etc.). Each subsite accommodates a corresponding amino acid residue of the substrate (P4, P3, P2, P1, P1', etc.). nih.govfrontiersin.org

For trypsin-like serine proteases, the S1 pocket is typically deep and negatively charged at the bottom (containing an aspartate residue), which confers a strong preference for binding long, positively charged amino acid residues like arginine or lysine (B10760008) at the P1 position. pnas.org The arginine at the P1 position of Boc-Leu-Gly-Arg-pNA is the primary determinant for its recognition by target enzymes like the horseshoe crab clotting factor. The preceding residues at P2 (Glycine) and P3 (Leucine) also contribute to binding affinity and specificity by interacting with the S2 and S3 subsites of the enzyme. For example, studies on factor Xa show a preference for glycine (B1666218) at the P2 position. nih.govpnas.org

The specificity of other proteases is determined by the unique architecture of their respective subsites.

Factor Xa preferentially cleaves after the sequence Ile-Glu-Gly-Arg, indicating specific requirements in its S4, S3, and S2 pockets that differ from those of other proteases. nih.govpnas.org

Cysteine proteases of the papain family often exhibit a dominant specificity at the S2 subsite, which typically favors bulky hydrophobic residues at the P2 position. pnas.orgnih.gov

The structure of the enzyme itself can be dynamic. In the cysteine protease cruzain, a pH-dependent conformational change involving glutamic acid residue 205 alters the character of the S2 pocket, allowing it to accommodate both hydrophobic and basic P2 residues. nih.gov

This highlights that the Leu-Gly-Arg sequence of Boc-Leu-Gly-Arg-pNA is structurally tailored for a subset of proteases with complementary S3, S2, and S1 subsites that recognize leucine (B10760876), glycine, and arginine, respectively.

Comparison with Fluorescent Substrates (e.g., AMC-based peptides)

While chromogenic substrates are effective, fluorogenic substrates offer a significant increase in detection sensitivity. The most common class of fluorogenic substrates utilizes a peptide sequence linked to a fluorescent leaving group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov Upon enzymatic cleavage of the amide bond, the free fluorophore is released, resulting in a dramatic increase in fluorescence that can be measured with a fluorometer. ubpbio.com

A direct fluorescent analog, Boc-Leu-Gly-Arg-AMC, exists and serves as a fluorogenic substrate for enzymes like coagulation factor Xa and complement component C3/C5 convertases. novoprolabs.commedchemexpress.com

Key Differences Between pNA and AMC/ACC Substrates:

Sensitivity: Fluorogenic substrates are inherently more sensitive than chromogenic ones. The fluorescence signal can be amplified, allowing for the detection of much lower levels of enzymatic activity. The ACC fluorophore, for instance, has an approximately 2.8-fold higher fluorescence yield than AMC, further enhancing sensitivity. nih.gov

Detection Method: pNA substrates are measured via absorbance of visible light (colorimetry), whereas AMC/ACC substrates are measured by fluorescence emission after excitation at a specific wavelength. nih.gov

Interference: Colorimetric assays can be susceptible to interference from other colored compounds in the sample, whereas fluorometric assays can be affected by fluorescent compounds or quenchers.

Kinetic Comparability: For a given peptide sequence, the kinetic constants (Km and kcat) are often comparable between chromogenic and fluorogenic versions, suggesting that the leaving group does not always drastically alter the enzyme-substrate interaction. nih.gov

The following table summarizes the properties of these common reporter groups.

| Property | p-nitroanilide (pNA) | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-carbamoylmethylcoumarin (ACC) |

| Detection Type | Colorimetric (Absorbance) | Fluorometric (Fluorescence) | Fluorometric (Fluorescence) |

| Released Group | p-nitroaniline | 7-amino-4-methylcoumarin | 7-amino-4-carbamoylmethylcoumarin |

| λmax (Absorbance) | ~405 nm | - | - |

| λmax (Excitation) | - | ~340-380 nm | ~350 nm |

| λmax (Emission) | - | ~440-460 nm | ~450 nm |

| Relative Sensitivity | Good | High | Very High |

Data sourced from Harris, J. L., et al. (2000). nih.gov

Advantages and Limitations of Boc-Leu-Gly-Arg-pNA.CH3CO2H in Specific Research Contexts

The choice of substrate depends heavily on the specific application, the required sensitivity, and the available equipment. Boc-Leu-Gly-Arg-pNA has a distinct set of advantages and limitations.

Advantages:

Simplicity and Accessibility: The assay is simple to perform and requires only a standard spectrophotometer or microplate reader capable of measuring absorbance at ~405 nm. This makes it accessible to most laboratories without the need for a more specialized and expensive fluorometer.

Robust and Established: pNA-based assays are well-established, and the methodology is robust and highly reproducible. nih.gov

Specific Applications: It is a validated and widely used substrate for the Limulus amebocyte lysate (LAL) test, a critical assay for the quantitative detection of bacterial endotoxins in pharmaceutical and medical device manufacturing. creative-biolabs.commedicineplatform.com

Limitations:

Lower Sensitivity: The primary limitation is its lower sensitivity compared to fluorogenic AMC or ACC substrates. nih.gov This makes it less suitable for applications where the target enzyme is present at very low concentrations or when sample volume is limited.

Potential for Interference: The assay's reliance on a color change means that any colored compounds in the sample that absorb light near 405 nm can interfere with the measurement and lead to inaccurate results.

Substrate Solubility: Some peptide-pNA conjugates can have limited solubility in aqueous buffers, which may require the addition of organic co-solvents like DMSO. This can, in some cases, affect enzyme activity.

In research contexts, Boc-Leu-Gly-Arg-pNA is an excellent choice for routine enzyme activity screening, for high-throughput screens where cost and simplicity are prioritized, and particularly for its specialized role in endotoxin (B1171834) detection. However, for studies requiring the highest sensitivity, such as detailed kinetic analyses of low-abundance enzymes or intracellular activity measurements, a fluorescent alternative like Boc-Leu-Gly-Arg-AMC would be the superior choice.

Advanced Methodologies and Future Directions in Peptide Substrate Research

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme profiling, enabling the rapid assessment of thousands of compounds. Boc-Leu-Gly-Arg-pNA is well-suited for HTS applications due to its chromogenic nature. The enzymatic cleavage of the substrate releases p-nitroanilide (pNA), a yellow chromophore that can be readily quantified spectrophotometrically at 405 nm. caymanchem.comcaymanchem.com This straightforward, colorimetric readout allows for the automation of enzyme activity measurements in microplate formats, a fundamental requirement for HTS.

The integration of Boc-Leu-Gly-Arg-pNA into HTS workflows facilitates several key research objectives:

Enzyme Inhibitor Screening: Large chemical libraries can be screened to identify potential inhibitors of proteases that cleave this substrate. A reduction in the rate of pNA release indicates inhibitory activity.

Enzyme Discovery: Environmental or biological samples can be screened for novel proteases capable of hydrolyzing the Boc-Leu-Gly-Arg-pNA sequence.

Enzyme Characterization: The substrate can be used to determine the kinetic parameters (Km and kcat) of a large number of enzyme variants generated through directed evolution or mutagenesis.

The compatibility of this substrate with automated liquid handling systems and plate readers makes it an efficient and cost-effective tool for large-scale screening campaigns.

Development of Novel Boc-Leu-Gly-Arg-pNA Analogs for Enhanced Specificity or Sensitivity

While Boc-Leu-Gly-Arg-pNA is a useful substrate for a range of proteases, particularly those with trypsin-like specificity that cleave after arginine residues, the development of analogs can offer significant advantages in terms of specificity and sensitivity. nih.gov The inherent limitation of some peptide substrates is the potential for cross-reactivity between closely related proteases with overlapping specificities. researchgate.net

To address this, researchers are exploring the synthesis of novel analogs by modifying the peptide sequence. These modifications can include:

Amino Acid Substitutions: Replacing leucine (B10760876) or glycine (B1666218) with other natural or unnatural amino acids can fine-tune the substrate's affinity for a particular protease. researchgate.net For instance, the analog Boc-Val-Leu-Gly-Arg-pNA has been developed as a chromogenic substrate for the horseshoe crab clotting enzyme. smolecule.comglpbio.com

Introduction of Fluorophores: Replacing the p-nitroanilide (pNA) group with a fluorescent reporter, such as 7-amino-4-methylcoumarin (B1665955) (AMC), can significantly enhance the sensitivity of the assay. medchemexpress.comubpbio.commedchemexpress.com Fluorogenic substrates like Boc-Leu-Gly-Arg-AMC allow for the detection of lower enzyme concentrations and are less susceptible to interference from colored compounds in the sample.

These modifications aim to create a portfolio of substrates that can distinguish between individual proteases within a complex biological sample, a critical aspect for detailed mechanistic studies and diagnostic applications.

| Analog | Modification | Target Enzyme/Application |

| Boc-Val-Leu-Gly-Arg-pNA | Substitution of Leucine with Valine | Horseshoe crab clotting enzyme smolecule.comglpbio.com |

| Boc-Leu-Gly-Arg-AMC | Replacement of pNA with AMC | Convertases and other proteases medchemexpress.com |

| Boc-Leu-Arg-Arg-AMC | Alteration of the peptide sequence | Trypsin-like activity of the 20S proteasome ubpbio.com |

| Boc-Leu-Lys-Arg-AMC | Alteration of the peptide sequence | Kex2 endoprotease medchemexpress.com |

Application in Mechanistic Studies of Protease Regulation and Biological Pathways

Synthetic peptide substrates like Boc-Leu-Gly-Arg-pNA are instrumental in elucidating the complex mechanisms of protease regulation and their roles in various biological pathways. The ability to specifically measure the activity of a particular protease or a family of proteases provides a window into their functional state under different physiological or pathological conditions.

Key applications in this area include:

Activation and Inhibition Studies: The substrate can be used to monitor the activation of zymogens (inactive protease precursors) into their active forms. Conversely, it can be used to study the kinetics of protease inhibition by natural or synthetic inhibitors.

Pathway Elucidation: By measuring changes in protease activity in response to specific stimuli or in different cellular compartments, researchers can map the involvement of these enzymes in signaling cascades and other biological processes. For example, proteases are key players in processes like blood coagulation, apoptosis, and immunity. researchgate.net

Understanding Disease Mechanisms: Dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Boc-Leu-Gly-Arg-pNA and its analogs can be used to quantify these changes in disease models, providing insights into pathogenesis and potential therapeutic targets.

The use of this substrate, often in conjunction with more specific analogs and other biochemical techniques, allows for a detailed dissection of the intricate regulatory networks governed by proteases.

Future Prospects for Synthetic Peptide Substrates in Enzyme Discovery and Characterization

The field of synthetic peptide substrates is continuously evolving, driven by advances in peptide synthesis, computational modeling, and our understanding of enzyme-substrate interactions. The future holds exciting prospects for the development and application of substrates like Boc-Leu-Gly-Arg-pNA and its derivatives.

Several key trends are shaping the future of this field:

Designer Substrates: The rational design of highly specific and selective substrates for individual proteases will become increasingly feasible. azolifesciences.com This will be aided by computational approaches, such as molecular docking and molecular dynamics simulations, which can predict the binding of a substrate to a protease active site. azolifesciences.com

Integration with Advanced Technologies: The combination of synthetic peptide substrates with techniques like machine learning and microfluidics will enable ultra-high-throughput screening and more sophisticated enzyme analysis. nih.gov Machine learning algorithms can be trained on experimental data to predict optimal peptide sequences for specific enzymes. nih.gov

Development of Novel Reporter Moieties: Beyond chromophores and fluorophores, new reporter groups with unique properties, such as those suitable for mass spectrometry or electrochemical detection, will expand the toolkit for enzyme analysis.

Application in Diagnostics and Theranostics: Highly specific peptide substrates could be developed as diagnostic tools to detect aberrant protease activity associated with specific diseases. Furthermore, they could be incorporated into "theranostic" agents that both detect and treat disease.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.